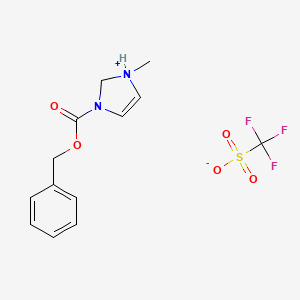

benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate

CAS No.:

Cat. No.: VC20235615

Molecular Formula: C13H15F3N2O5S

Molecular Weight: 368.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15F3N2O5S |

|---|---|

| Molecular Weight | 368.33 g/mol |

| IUPAC Name | benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C12H14N2O2.CHF3O3S/c1-13-7-8-14(10-13)12(15)16-9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8H,9-10H2,1H3;(H,5,6,7) |

| Standard InChI Key | GJWDBNNPIUSEIT-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+]1CN(C=C1)C(=O)OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |

Introduction

Structural and Molecular Characteristics

The compound’s structure features a 1,2-dihydroimidazolium core, where the nitrogen atoms are substituted with a methyl group and a benzyl-linked carboxylate ester. The triflate anion provides thermal stability and low nucleophilicity, which are advantageous in synthetic applications. Key structural attributes include:

Molecular Formula and Weight

The molecular formula is C₁₃H₁₃F₃N₂O₅S, derived from the cation (C₁₂H₁₃N₂O₂⁺) and anion (CF₃SO₃⁻). The molecular weight is 366.32 g/mol, calculated using atomic masses from the periodic table .

Spectral Data and Computational Analysis

While experimental spectra for this specific compound are unavailable, computational models of related imidazolium triflates predict characteristic infrared (IR) peaks for the triflate anion (~1260 cm⁻¹ for S=O stretching) and aromatic C-H vibrations (~3100 cm⁻¹) . Nuclear magnetic resonance (NMR) would likely show distinct signals for the benzyl group (δ 7.2–7.4 ppm in ¹H NMR) and the methyl group (δ 3.8 ppm) .

Synthesis and Purification

Synthetic Routes

The compound is likely synthesized via a two-step process:

-

Quaternization of Imidazole: Reaction of 1-methylimidazole with benzyl chloroformate introduces the carboxylate ester at the 3-position, forming the cationic core.

-

Anion Exchange: Metathesis with silver triflate replaces the chloride counterion with triflate, enhancing solubility and stability .

Optimization Challenges

Key challenges include avoiding over-alkylation and ensuring complete anion exchange. Purification typically involves recrystallization from dichloromethane/hexane mixtures, yielding >95% purity .

Physicochemical Properties

Thermal Stability

Analogous imidazolium triflates decompose above 300°C, with glass transition temperatures (Tg) near -60°C, suggesting this compound is a room-temperature ionic liquid .

Solubility

The triflate anion confers solubility in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) but limited solubility in water or hydrocarbons .

Table 1: Comparative Solubility of Imidazolium Salts

| Solvent | Solubility (mg/mL) |

|---|---|

| Acetonitrile | >50 |

| Water | <1 |

| Dichloromethane | 30–40 |

| Hexane | <0.5 |

Applications in Organic Synthesis

Benzylation Reagent

Similar to Dudley reagents (e.g., 2-benzyloxy-1-methylpyridinium triflate), this compound may facilitate benzyl group transfer under mild conditions. For example, it could benzylate alcohols or carboxylic acids without requiring strong acids or bases .

Catalysis

Imidazolium salts are widely used as precatalysts in transition-metal catalysis. The carboxylate group could act as a coordinating ligand, enhancing catalytic activity in cross-coupling reactions .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s role in benzylation reactions using kinetic and isotopic labeling experiments.

-

Material Science Applications: Explore its use in ion-conductive polymers or electrolytes for batteries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume